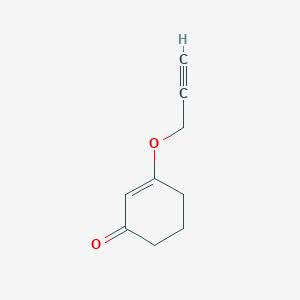

2-Cyclohexen-1-one, 3-(2-propynyloxy)-

Description

Contextualization of Enone Systems in Chemical Research

Enones, or α,β-unsaturated ketones, are a class of organic compounds characterized by a carbonyl group conjugated with a carbon-carbon double bond. fiveable.me This conjugation imparts unique electronic properties and reactivity to the molecule. The delocalization of π-electrons across the C=C-C=O system renders the β-carbon electrophilic and susceptible to nucleophilic attack, a reactivity famously exploited in the Michael addition reaction. fiveable.mepsiberg.com This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. psiberg.com

Enone moieties are found in numerous biologically active natural products and serve as crucial intermediates in the synthesis of pharmaceuticals. fiveable.mepsiberg.comchemistryviews.org Their ability to participate in a wide array of chemical transformations, including cycloadditions, conjugate additions, and photochemical reactions, makes them invaluable building blocks for synthetic chemists. fiveable.me The synthesis of enones themselves has been the subject of extensive research, with methods ranging from aldol (B89426) condensations to modern transition metal-catalyzed cross-coupling reactions. fiveable.mechemistryviews.org

Significance of Alkyne Functional Groups in Synthetic Strategy

Alkynes are unsaturated hydrocarbons containing at least one carbon-carbon triple bond. byjus.com This triple bond, composed of one sigma and two pi bonds, is a region of high electron density, making alkynes reactive towards a variety of reagents. study.com They are classified as functional groups because their characteristic reactions, such as addition and reduction, are central to their chemical behavior. quora.com The linear geometry of the sp-hybridized carbon atoms in an alkyne also imparts distinct stereochemical features to molecules. solubilityofthings.com

In synthetic organic chemistry, alkynes serve as versatile handles for molecular construction. They can be readily transformed into other functional groups, including alkenes, ketones, and aldehydes. solubilityofthings.comnih.gov Furthermore, terminal alkynes, those with a hydrogen atom attached to a triply bonded carbon, are weakly acidic and can be deprotonated to form powerful carbon nucleophiles (alkynides). study.com This reactivity is fundamental to the formation of new carbon-carbon bonds. The development of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, has further elevated the importance of alkynes in fields ranging from materials science to medicinal chemistry.

Rationale for Investigating the Conjugate Enone-Alkyne Framework in 2-Cyclohexen-1-one (B156087), 3-(2-propynyloxy)-

The strategic combination of an enone and an alkyne within the same molecule, as seen in 2-Cyclohexen-1-one, 3-(2-propynyloxy)-, creates a bifunctional scaffold with immense synthetic potential. This framework allows for the selective and sequential manipulation of two distinct reactive sites. The enone moiety can undergo conjugate additions, while the alkyne can participate in a host of transformations, including metal-catalyzed couplings, cycloadditions, and hydrations.

The investigation of such conjugate enone-alkyne systems is driven by the desire to develop efficient and atom-economical methods for the synthesis of complex cyclic and polycyclic structures. The intramolecular reactions of these systems can lead to the rapid construction of intricate molecular architectures that would otherwise require lengthy and complex synthetic sequences. For instance, reductive coupling reactions between the enone and alkyne moieties have been explored as a powerful strategy for the formation of new carbon-carbon bonds and the stereoselective synthesis of functionalized carbonyl derivatives. organic-chemistry.org The development of gold-catalyzed oxygen transfer reactions, where a carbonyl group can interact with a carbon-carbon triple bond, further highlights the synthetic utility of this framework in constructing cyclic enones. beilstein-journals.org

The study of molecules like 2-Cyclohexen-1-one, 3-(2-propynyloxy)- provides valuable insights into the interplay of reactivity between different functional groups and paves the way for the discovery of novel synthetic methodologies.

Structure

3D Structure

Properties

CAS No. |

90536-09-7 |

|---|---|

Molecular Formula |

C9H10O2 |

Molecular Weight |

150.17 g/mol |

IUPAC Name |

3-prop-2-ynoxycyclohex-2-en-1-one |

InChI |

InChI=1S/C9H10O2/c1-2-6-11-9-5-3-4-8(10)7-9/h1,7H,3-6H2 |

InChI Key |

AFFRQAKAWIYTRI-UHFFFAOYSA-N |

Canonical SMILES |

C#CCOC1=CC(=O)CCC1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Cyclohexen 1 One, 3 2 Propynyloxy and Its Analogues

Established Approaches for the Synthesis of the 2-Cyclohexen-1-one (B156087) Core

The 2-cyclohexen-1-one core is a fundamental building block in organic synthesis, and numerous methods have been developed for its construction. These can be broadly categorized into ring-forming reactions and transformations of pre-existing cyclic precursors.

Ring-Forming Reactions for Cyclohexenone Scaffolds

Ring-forming reactions, or annulations, provide a powerful means to construct the cyclohexenone ring system from acyclic precursors. Two of the most prominent and widely utilized methods are the Robinson Annulation and the Diels-Alder Reaction.

The Robinson Annulation is a classic and versatile method for the formation of a six-membered ring, culminating in a cyclohexenone derivative. wikipedia.orgchemistnotes.comjove.comjk-sci.com The reaction sequence involves a Michael addition of a ketone enolate to an α,β-unsaturated ketone (such as methyl vinyl ketone), followed by an intramolecular aldol (B89426) condensation to close the ring. chemistnotes.comjove.com Subsequent dehydration of the resulting β-hydroxy ketone yields the final α,β-unsaturated cyclic ketone. jk-sci.com This two-step, one-pot reaction is a cornerstone in the synthesis of steroids, terpenes, and other natural products containing the cyclohexenone motif. chemistnotes.com

The Diels-Alder Reaction offers another powerful strategy for constructing the cyclohexene (B86901) ring, which can then be readily converted to a cyclohexenone. This [4+2] cycloaddition reaction involves the concerted interaction of a conjugated diene with a dienophile (an alkene or alkyne). wikipedia.orgorganic-chemistry.orgslideshare.net The resulting cyclohexene adduct can be subsequently oxidized to the corresponding 2-cyclohexen-1-one. The high degree of stereospecificity and regioselectivity of the Diels-Alder reaction makes it a highly valuable tool in the synthesis of complex cyclic systems. wikipedia.org

Interactive Data Table: Comparison of Ring-Forming Reactions for 2-Cyclohexen-1-one Synthesis

| Reaction | Key Reactants | Key Steps | Advantages |

| Robinson Annulation | Ketone, α,β-Unsaturated Ketone | Michael Addition, Intramolecular Aldol Condensation, Dehydration | Forms a six-membered ring and a new C=C bond in one pot; widely applicable. wikipedia.orgchemistnotes.comjove.com |

| Diels-Alder Reaction | Conjugated Diene, Dienophile | [4+2] Cycloaddition | High stereospecificity and regioselectivity; versatile for complex targets. wikipedia.orgorganic-chemistry.org |

Transformations of Precursor Molecules to Yield 2-Cyclohexen-1-one

In addition to ring-forming reactions, the 2-cyclohexen-1-one scaffold can be efficiently synthesized through the chemical modification of readily available cyclic precursors.

From Resorcinol: The Birch reduction of anisole (B1667542) (methoxybenzene), which can be derived from resorcinol, provides a classic route to 1,4-cyclohexadienes. wikipedia.orgstackexchange.comic.ac.uk Subsequent acid-catalyzed hydrolysis of the enol ether intermediate leads to the formation of a β,γ-unsaturated ketone, which then isomerizes to the thermodynamically more stable α,β-unsaturated ketone, 2-cyclohexen-1-one. stackexchange.com The regioselectivity of the initial reduction is a key factor in the success of this method. wikipedia.orgpearson.comlscollege.ac.in

From Cyclohexanone (B45756): The direct dehydrogenation of cyclohexanone to 2-cyclohexen-1-one is an attractive and atom-economical approach. This transformation can be achieved using various catalytic systems, often employing transition metals like palladium. researchgate.netnih.govnih.govrsc.org The choice of catalyst and reaction conditions is crucial to control the chemoselectivity and prevent over-oxidation to phenol. nih.govnih.gov For instance, the Pd(DMSO)₂(TFA)₂ catalyst system has been shown to be highly selective for the formation of cyclohexenone. nih.gov

From Cyclohexene: The allylic oxidation of cyclohexene offers a direct route to 2-cyclohexen-1-one. This reaction involves the selective oxidation of the C-H bond adjacent to the double bond. A variety of oxidizing agents and catalysts have been employed for this purpose, including chromium-based reagents and, more recently, catalytic systems using molecular oxygen or peroxides. acs.orgchemrxiv.orgrsc.orgrsc.orgacs.org Nitrogen-doped carbon nanotubes have also been reported as effective metal-free catalysts for this transformation. acs.org

From 3-Ethoxy-2-cyclohexenone: This precursor can be readily converted to 2-cyclohexen-1-one through reduction followed by acidic workup. The ethoxy group serves as a protecting group for the β-position of the enone system.

Interactive Data Table: Synthesis of 2-Cyclohexen-1-one from Precursors

| Precursor | Key Transformation | Reagents/Catalysts |

| Resorcinol (via Anisole) | Birch Reduction, Hydrolysis | Na/Li in liquid NH₃, Alcohol; Acid |

| Cyclohexanone | Dehydrogenation | Pd catalysts (e.g., Pd(DMSO)₂(TFA)₂) |

| Cyclohexene | Allylic Oxidation | CrO₃, catalytic O₂/peroxides |

| 3-Ethoxy-2-cyclohexenone | Reduction, Hydrolysis | Reducing agent; Acid |

Strategies for Introducing the 3-(2-Propynyloxy)- Moiety

Once the 2-cyclohexen-1-one core is in hand, the next critical step is the introduction of the 3-(2-propynyloxy)- group. This is typically achieved through etherification of a 3-hydroxy-2-cyclohexen-1-one precursor.

Etherification Reactions at the C-3 Position of Cyclohexenone Derivatives

The Williamson ether synthesis is the most common and direct method for forming the ether linkage at the C-3 position. This reaction involves the deprotonation of 3-hydroxy-2-cyclohexen-1-one (or its tautomer, 1,3-cyclohexanedione) with a suitable base to form an alkoxide, which then acts as a nucleophile and attacks an electrophilic propargyl source, such as propargyl bromide or propargyl tosylate, in an SN2 reaction. The choice of base and solvent is critical to ensure efficient deprotonation and minimize side reactions.

Direct Alkynylation Approaches and Related Methodologies

While less common for the synthesis of 3-alkynyloxy-2-cyclohexenones, direct C-alkynylation of enones at the C-3 position represents an alternative strategy. These methods typically involve the reaction of an enolate or a related nucleophilic species with an electrophilic alkynylating agent. However, controlling the regioselectivity (C- vs. O-alkylation) can be a significant challenge. Recent advances in transition-metal-catalyzed C-H activation could potentially offer future avenues for the direct C-3 alkynylation of cyclohexenone, though this remains an area for further development. researchgate.net

Protecting Group Strategies for Alkyne Functionality

In multi-step syntheses, it is often necessary to protect the terminal alkyne of the propargyl group to prevent its participation in undesired side reactions. The acidic proton of a terminal alkyne can interfere with many common organic reactions. ccspublishing.org.cn

Silyl (B83357) protecting groups are the most widely used for this purpose. ccspublishing.org.cnccspublishing.org.cn Trialkylsilyl groups, such as trimethylsilyl (B98337) (TMS) and tert-butyldimethylsilyl (TBDMS), are readily introduced by treating the terminal alkyne with the corresponding silyl chloride in the presence of a base. nih.govcureffi.org These silyl ethers are generally stable to a wide range of reaction conditions but can be selectively removed when needed. ccspublishing.org.cngelest.com

The cleavage of silyl protecting groups is typically achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), due to the high affinity of silicon for fluoride. gelest.comtandfonline.com The differential stability of various silyl groups allows for orthogonal protection strategies, where one silyl group can be removed in the presence of another. For example, TMS is more labile than TBDMS and can be cleaved under milder conditions. cureffi.org

Interactive Data Table: Common Silyl Protecting Groups for Terminal Alkynes

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Relative Stability |

| Trimethylsilyl | TMS | Trimethylsilyl chloride (TMSCl) | Mild acid or base, TBAF | Least stable |

| tert-Butyldimethylsilyl | TBDMS/TBS | tert-Butyldimethylsilyl chloride (TBDMSCl) | TBAF, stronger acid | More stable than TMS |

Advanced Synthetic Protocols for Substituted 2-Cyclohexen-1-one, 3-(2-propynyloxy)-

The construction of highly substituted and stereochemically defined analogues of 2-Cyclohexen-1-one, 3-(2-propynyloxy)- requires sophisticated synthetic strategies. These methods move beyond simple preparations to address the challenges of regio-, stereo-, and chemoselectivity, often employing catalytic systems and multi-reaction sequences to build complex molecular architectures efficiently.

The foundational step for synthesizing 3-alkoxy-2-cyclohexenones, including the target compound, typically involves the O-alkylation of a 1,3-cyclohexanedione (B196179) precursor. The regioselectivity of this reaction is critical, as 1,3-diones can undergo both C-alkylation and O-alkylation. The equilibrium between the keto and enol tautomers is a key factor; conditions that favor the enol form, such as the choice of solvent and base, are crucial for selective O-alkylation. chemistrysteps.comresearchgate.net For instance, the use of softer bases and polar aprotic solvents generally favors the formation of the enol ether product. The reaction of a 1,3-cyclohexanedione with propargyl bromide in the presence of a suitable base like potassium carbonate is a standard method to introduce the 3-(2-propynyloxy) group.

Stereoselectivity becomes paramount when the cyclohexenone ring bears additional substituents, creating chiral centers. The diastereoselective alkylation of dienolates generated from chiral 3-methoxycycloalk-2-enones demonstrates a powerful strategy for controlling stereochemistry. High levels of 1,4-diastereoinduction can be achieved, implying a rigid, chelated transition state that directs the approach of the electrophile. This principle can be extended to the synthesis of chiral analogues of 2-Cyclohexen-1-one, 3-(2-propynyloxy)- starting from a chiral substituted 1,3-cyclohexanedione.

The table below summarizes various strategies for achieving regio- and stereocontrol in the synthesis of substituted cyclohexenone intermediates.

| Strategy | Substrate | Reagents | Key Outcome |

| Regioselective O-Alkylation | 1,3-Cyclohexanedione | Propargyl bromide, K₂CO₃, Acetone | Selective formation of the enol ether over C-alkylation. |

| Diastereoselective Alkylation | Chiral 3-methoxycycloalk-2-enone with a hydroxylated side chain | LDA, Propargyl bromide | High diastereoselectivity (>99:1 dr) in α-quaternization via a chelating transition state. |

| Intramolecular Cyclization | ζ-Alkenyl β-diketone | Pd(OAc)₂, CuCl₂, O₂ | Regioselective formation of the cyclohexenone ring through oxidative alkylation. organic-chemistry.org |

| Desymmetrization | Prochiral 2,2-disubstituted-1,3-cyclohexanedione | Chiral Organocatalyst (e.g., Quinidine) | Enantioselective isomerization to form chiral bicyclic lactones, creating multiple stereocenters with high control. rsc.orgrsc.org |

Tandem reactions, or cascade sequences, are highly efficient strategies that combine multiple bond-forming events in a single pot, rapidly increasing molecular complexity from simple precursors. orgsyn.org Such processes are ideal for constructing highly functionalized cyclohexenone frameworks. A hypothetical tandem sequence for a substituted analogue of 2-Cyclohexen-1-one, 3-(2-propynyloxy)- could begin with a Michael addition of a nucleophile to an α,β-unsaturated system, followed by an intramolecular aldol condensation or Dieckmann cyclization to form the six-membered ring of a 1,3-diketone intermediate. This intermediate could then be trapped in situ via O-propargylation to yield the final product.

The following table outlines conceptual tandem sequences for building complex cyclohexenone analogues.

| Tandem Reaction Type | Initial Reactants | Key Transformations | Resulting Core Structure |

| Michael-Aldol Cascade | Enone and a β-keto ester | Intermolecular Michael addition followed by intramolecular aldol condensation. | Highly substituted cyclohexenone. |

| [5+1] Cycloaddition | Benzylic ketone and alkene | Carbene and photoredox-catalyzed intermolecular radical coupling and intramolecular cyclization. | α,β-disubstituted cyclohexanone. orgsyn.org |

| Radical Cascade Annulation | 1,7-diene and aldehyde | Radical acylation/alkylation followed by regio- and stereoselective cyclization. | Fused N-containing polycyclic skeletons. youtube.com |

| Hydrative Cyclization | 1,6-diyne | Gold(I)-catalyzed hydration followed by intramolecular aldol reaction. | 3-Methyl-2-cyclohexenone derivative. organic-chemistry.org |

The development of catalytic asymmetric methods has revolutionized the synthesis of chiral molecules. For the construction of enantiomerically enriched analogues of 2-Cyclohexen-1-one, 3-(2-propynyloxy)-, chemo- and enantioselective catalysis can be applied to control the formation of the core framework.

Enantioselective catalysis can be used to desymmetrize prochiral 1,3-cyclohexanedione precursors. Chiral catalysts, such as primary amines, phase-transfer catalysts, or metal complexes, can mediate reactions like Michael additions or aldol condensations on the dione (B5365651) scaffold, creating a chiral center with high enantiomeric excess (ee). rsc.org For instance, the enantioselective isomerization of prochiral 1,3-cyclohexanediones bearing a tethered alcohol can be mediated by organocatalysts like quinidine (B1679956) to produce strained bicyclic lactones with excellent enantiomeric and diastereomeric ratios. rsc.orgrsc.org

Chemoselectivity is crucial when multiple reactive sites are present. In the synthesis of the target molecule, a key challenge is selective O-alkylation over C-alkylation. While reaction conditions play a major role, catalytic systems can further enhance this selectivity. Furthermore, in molecules with multiple carbonyl groups or double bonds, a catalyst can direct a reaction, such as hydrogenation, to a specific site. A Rh-f-spiroPhos complex, for example, has been used for the highly chemo- and enantioselective hydrogenation of the exocyclic double bond of 2,6-dibenzylidene cyclohexanones, leaving the endocyclic enone moiety intact while creating two new stereocenters with excellent control. rsc.org

Below is a table detailing catalytic systems used in the asymmetric synthesis of substituted cyclohexenones.

| Catalyst Type | Reaction | Substrate | Selectivity Outcome |

| Chiral Rhodium Complex (e.g., Rh-f-spiroPhos) | Asymmetric Hydrogenation | 2,6-Dibenzylidene cyclohexanone | High chemoselectivity and enantioselectivity (>99% ee, >20:1 dr) for dibenzyl cyclohexanone. rsc.org |

| Chiral Dirhodium Tetracarboxylate | C-H Functionalization | 1,4-Cyclohexadiene and a diaryldiazomethane | Enantioselective synthesis of triarylmethanes. researchgate.net |

| Quinidine (Organocatalyst) | Isomerization/Lactonization | Prochiral 2-substituted-1,3-cyclohexanedione | Desymmetrization to form nonalactones with high er and dr (up to 99:1). rsc.orgrsc.org |

| Chiral Primary Amine | Intramolecular Aldol Cyclization | Triketone | Synthesis of Hajos-Parrish and Wieland-Miescher ketones with high enantioselectivity. |

Reactivity Profiles and Transformational Pathways of 2 Cyclohexen 1 One, 3 2 Propynyloxy

Reactions Involving the α,β-Unsaturated Carbonyl System

The α,β-unsaturated ketone, or enone, is a classic Michael acceptor and a reactive dienophile. The electron-withdrawing nature of the carbonyl group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. The double bond itself can also participate in various cycloaddition and addition reactions.

Nucleophilic Conjugate Addition Reactions (e.g., Michael Additions)

Nucleophilic conjugate addition, commonly known as the Michael reaction, is a characteristic transformation for α,β-unsaturated carbonyl compounds. wikipedia.orgwikipedia.org In this reaction, a nucleophile (the Michael donor) adds to the β-carbon of the enone system (the Michael acceptor). wikipedia.org For 2-Cyclohexen-1-one (B156087), 3-(2-propynyloxy)-, the β-carbon is the C-2 position. The reaction proceeds via the formation of a resonance-stabilized enolate intermediate, which is then protonated to yield the 1,4-adduct. masterorganicchemistry.com

A wide variety of nucleophiles can participate in this reaction, including enolates, amines, thiols, and organocuprates (Gilman reagents). wikipedia.orgmasterorganicchemistry.comlibretexts.org The general mechanism involves three key steps:

Formation of the nucleophile (e.g., deprotonation of a 1,3-dicarbonyl compound to form an enolate). masterorganicchemistry.com

Nucleophilic attack at the β-carbon of the enone. libretexts.org

Protonation of the resulting enolate to give the final product. masterorganicchemistry.com

The presence of the 3-alkoxy group can influence the reactivity. In related systems, such as 3-methoxycycloalk-2-enones, the dienolates generated from these compounds undergo highly diastereoselective alkylations, suggesting that the alkoxy group plays a significant role in controlling the stereochemical outcome of reactions at the α-position. acs.org While this is not a conjugate addition, it highlights the electronic influence of the alkoxy substituent. For the title compound, soft nucleophiles are expected to favor 1,4-addition, whereas hard nucleophiles like organolithium reagents might favor 1,2-addition to the carbonyl carbon. acs.org

Table 1: Representative Nucleophiles for Conjugate Addition to α,β-Unsaturated Ketones

| Nucleophile Class | Specific Example | Expected Product Type |

|---|---|---|

| Organocuprates | Lithium dimethylcuprate ((CH₃)₂CuLi) | 3-Alkyl-3-(2-propynyloxy)cyclohexanone |

| Enolates | Diethyl malonate | Diethyl 2-(3-oxo-2-(2-propynyloxy)cyclohexyl)malonate |

| Amines | Methylamine | 3-(Methylamino)-3-(2-propynyloxy)cyclohexanone |

Diels-Alder Cycloaddition Reactions and Related Pericyclic Processes

The Diels-Alder reaction is a powerful pericyclic reaction that forms a six-membered ring from a conjugated diene and a substituted alkene, known as a dienophile. wikipedia.org It is a concerted [4+2] cycloaddition, meaning it occurs in a single step through a cyclic transition state. unina.itlibretexts.org The α,β-unsaturated ketone moiety in 2-Cyclohexen-1-one, 3-(2-propynyloxy)- allows it to function as a dienophile.

The reaction's efficiency is typically enhanced when the dienophile possesses electron-withdrawing groups, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The carbonyl group serves this purpose effectively. The reaction of 2-Cyclohexen-1-one, 3-(2-propynyloxy)- with a conjugated diene, such as 1,3-butadiene, would yield a bicyclic adduct. The stereochemistry of the reaction is highly specific, and the "endo rule" often predicts the major product, where the substituents of the dienophile are oriented towards the newly forming double bond in the transition state. libretexts.orglibretexts.org

Studies on analogous systems, like 2-carbomethoxy-2-cyclohexen-1-one, demonstrate that these activated dienophiles react with various dienes under Lewis acid catalysis to form bicyclic systems with high regioselectivity and stereoselectivity. researchgate.net The regiochemistry follows the established "ortho" and "para" rules for unsymmetrical dienes. researchgate.net

Table 2: Expected Diels-Alder Adducts with Various Dienes

| Diene | Dienophile | Expected Product |

|---|---|---|

| 1,3-Butadiene | 2-Cyclohexen-1-one, 3-(2-propynyloxy)- | 5-(2-propynyloxy)bicyclo[4.4.0]dec-1-en-3-one |

| Isoprene (2-Methyl-1,3-butadiene) | 2-Cyclohexen-1-one, 3-(2-propynyloxy)- | 8-Methyl-5-(2-propynyloxy)bicyclo[4.4.0]dec-1-en-3-one ("para" adduct) |

Electrophilic Additions to the Cyclohexene (B86901) Moiety

While the electron-withdrawing carbonyl group deactivates the double bond towards electrophilic attack compared to a simple alkene, such reactions can still occur. Electrophilic addition would involve an electrophile (E⁺) attacking the π-bond, typically at the α-carbon, to form a resonance-stabilized carbocation with the positive charge on the β-carbon, delocalized onto the carbonyl oxygen. A subsequent attack by a nucleophile (Nu⁻) would complete the addition.

However, due to the deactivation, harsher conditions may be required compared to simple alkenes. Common electrophilic additions include halogenation (with Br₂ or Cl₂). The regioselectivity is governed by the stability of the intermediate carbocation. Attack at the α-carbon is favored. It is important to note that the alkyne moiety is also susceptible to electrophilic addition, potentially leading to competitive reactions.

Reductive Transformations of the Enone

The enone system offers multiple sites for reduction: the carbon-carbon double bond and the carbonyl group. The choice of reducing agent determines the outcome.

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) with hydrogen gas (H₂), both the alkene and the alkyne can be reduced. Complete reduction would yield 3-(propyloxy)cyclohexanol. By carefully selecting the catalyst (e.g., Lindlar's catalyst) and conditions, it is possible to selectively reduce the alkyne to an alkene or the enone's double bond without affecting the carbonyl.

Selective Carbonyl Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used to reduce ketones to secondary alcohols. ncert.nic.in These hydride reagents typically reduce the carbonyl group selectively, leaving the C=C double bond intact, to produce 3-(2-propynyloxy)cyclohex-2-en-1-ol. This is a 1,2-reduction.

Conjugate Reduction (1,4-Reduction): Certain reagents, often involving copper hydrides, can achieve 1,4-reduction of the enone system, effectively reducing the double bond to yield the saturated ketone, 3-(2-propynyloxy)cyclohexanone.

Reactions Driven by the Propynyl (B12738560) Ether Linkage

The terminal alkyne of the 3-(2-propynyloxy)- group is another key reactive site. The acidic terminal proton and the π-systems of the triple bond allow for a variety of powerful carbon-carbon bond-forming reactions.

Alkyne Metathesis and Cross-Coupling Reactions (e.g., Sonogashira, Heck-type involving alkyne)

Sonogashira Coupling: This is a cornerstone reaction for terminal alkynes. It involves the cross-coupling of a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst in the presence of a base, such as an amine. wikipedia.orglibretexts.org This reaction is highly efficient for forming C(sp²)-C(sp) bonds under mild conditions. wikipedia.org Reacting 2-Cyclohexen-1-one, 3-(2-propynyloxy)- with an aryl iodide (Ar-I) under Sonogashira conditions would yield a product where the aryl group is attached to the alkyne.

The general mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.org The copper acetylide is formed first and then undergoes transmetalation with the palladium complex. wikipedia.org

Heck-type Reactions: The classical Heck reaction couples an alkene with an aryl or vinyl halide. wikipedia.org While the terminal alkyne itself is not a typical Heck substrate, related palladium-catalyzed reactions can be envisaged. For instance, after conversion of the terminal alkyne to a different functional group (e.g., a vinyl stannane (B1208499) via hydrostannylation), it could participate in Stille coupling. More directly, the alkyne can participate in so-called Heck-type alkynylations or cascade reactions where the alkyne is coupled with an aryl halide.

Alkyne Metathesis: This reaction redistributes alkyne chemical bonds, catalyzed by metal alkylidyne complexes (typically molybdenum or tungsten). wikipedia.org It can be used for ring-closing, ring-opening, or cross-metathesis reactions. beilstein-journals.org For 2-Cyclohexen-1-one, 3-(2-propynyloxy)-, cross-metathesis with another alkyne would result in the formation of a new internal alkyne, scrambling the substituents. This can be a powerful tool for synthesizing complex polycyclic or macrocyclic structures. wikipedia.org

Table 3: Potential Cross-Coupling and Metathesis Products

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Expected Product Structure |

|---|---|---|---|

| Sonogashira Coupling | Iodobenzene | Pd(PPh₃)₄, CuI, Et₃N | 2-Cyclohexen-1-one, 3-((3-phenyl-2-propyn-1-yl)oxy)- |

Click Chemistry (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition)

The terminal alkyne moiety of 2-Cyclohexen-1-one, 3-(2-propynyloxy)- is an ideal substrate for "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. organic-chemistry.org The most prominent example of a click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). labinsights.nl This reaction facilitates the covalent ligation of the alkyne-containing cyclohexenone with an azide-functionalized molecule to form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govnih.gov

The thermal Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide (B81097) typically requires high temperatures and often results in a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.orgwikipedia.org However, the introduction of a copper(I) catalyst dramatically accelerates the reaction by factors of 10⁷ to 10⁸ and provides exclusive formation of the 1,4-disubstituted triazole product under mild, often aqueous, conditions. organic-chemistry.orgnih.gov The reaction is remarkably tolerant of a wide array of functional groups, making it suitable for complex molecule synthesis and bioconjugation. organic-chemistry.orglabinsights.nl

The catalytic cycle is believed to involve the formation of a copper(I) acetylide intermediate from 2-Cyclohexen-1-one, 3-(2-propynyloxy)-. This intermediate then reacts with the organic azide, proceeding through a six-membered copper-containing intermediate before reductive elimination yields the triazole product and regenerates the copper(I) catalyst. nih.gov Various sources of copper(I) can be employed, including Cu(I) salts or the in situ reduction of copper(II) salts (e.g., CuSO₄) using a reducing agent like sodium ascorbate. beilstein-journals.org

| Catalyst System | Typical Conditions | Product | Regioselectivity | Ref. |

| Cu(I) salts (e.g., CuI, CuBr) | Organic solvents, Room Temp. | 1,4-disubstituted 1,2,3-triazole | High (1,4-isomer) | nih.gov |

| CuSO₄ / Sodium Ascorbate | H₂O/t-BuOH, Room Temp. | 1,4-disubstituted 1,2,3-triazole | High (1,4-isomer) | beilstein-journals.org |

| Ru catalysts (RuAAC) | N/A | 1,5-disubstituted 1,2,3-triazole | High (1,5-isomer) | organic-chemistry.org |

| Thermal (Huisgen) | High Temperature | Mixture of 1,4- and 1,5-isomers | Low | organic-chemistry.orgwikipedia.org |

For applications where copper toxicity is a concern, such as in living systems, strain-promoted azide-alkyne cycloaddition (SPAAC) offers a catalyst-free alternative. labinsights.nliris-biotech.de This would require modification of the propargyl group to a strained cyclooctyne, which then reacts rapidly with azides without the need for a metal catalyst. iris-biotech.de

Intramolecular Cyclization Reactions Involving the Alkyne (e.g., Reductive Cyclization)

The alkyne group in 2-Cyclohexen-1-one, 3-(2-propynyloxy)- can participate in various intramolecular cyclization reactions, leading to the formation of complex polycyclic structures. A notable example is the reductive cyclization of the alkyne onto a carbonyl group. While the direct intramolecular reaction with the enone carbonyl at C1 is sterically demanding, derivatization of the ketone can facilitate such transformations.

A powerful strategy involves the reductive cyclization of alkynes to form spiroacetals. nih.gov In a model system, a substrate containing both an alkyne and a tethered carbonyl or a precursor group can undergo cyclization upon treatment with a reducing agent. For instance, the reductive lithiation of a phenyl sulfide (B99878) or a phosphate (B84403) precursor to the alkyne can generate a nucleophilic vinyllithium (B1195746) or alkyllithium species. This intermediate can then attack an intramolecular carbonyl group, leading to a cyclized alcohol, which upon subsequent steps can form spirocyclic systems. nih.gov This methodology has been successfully applied in the synthesis of natural products like Attenol A, demonstrating its efficiency in constructing complex molecular architectures. nih.gov The reaction often proceeds with high stereoselectivity, yielding non-anomeric spiroacetals as the major product. nih.gov

The general principle of this transformation can be envisioned for derivatives of 2-Cyclohexen-1-one, 3-(2-propynyloxy)-. After suitable modification of the enone moiety, an intramolecular reductive cyclization could be triggered to construct novel spirocyclic frameworks.

Cleavage and Modification of the Propynyl Ether Bond

The propynyl ether linkage in 2-Cyclohexen-1-one, 3-(2-propynyloxy)- is generally stable but can be cleaved or modified under specific reaction conditions. One significant transformation is the base-catalyzed prototropic rearrangement. Under conditions of phase-transfer catalysis (e.g., KOH in a two-phase system), the 2-propynyloxy group can isomerize to an allenyloxy group and subsequently to a 1-propynyloxy group. researchgate.net

However, studies on analogous phenyl 2-propynyl ethers have shown that this rearrangement does not readily occur, in contrast to the corresponding sulfur (2-propynylsulfanyl) derivatives. researchgate.net The higher electronegativity of the oxygen atom compared to sulfur disfavors the initial proton abstraction from the adjacent methylene (B1212753) group, which is the requisite first step for the isomerization. The sulfur analogue readily rearranges to a mixture of the allenyl and 1-propynyl sulfides. researchgate.net Therefore, significant modification of the propynyl ether bond in 2-Cyclohexen-1-one, 3-(2-propynyloxy)- via this pathway would likely require forcing conditions or alternative catalytic systems.

Cleavage of the ether bond can be achieved using standard ether-cleavage reagents, such as strong Lewis acids (e.g., BBr₃) or harsh acidic conditions, which would liberate the 3-hydroxy-2-cyclohexen-1-one (cyclohexane-1,3-dione) and propargyl alcohol derivatives.

Synergistic Reactivity in Hybrid Systems

The co-existence of the enone and alkyne functionalities allows for sequential or cascade reactions where both groups participate to build molecular complexity efficiently.

Reactions Exploiting Combined Enone and Alkyne Functionalities

The enone system is a classic Michael acceptor, susceptible to conjugate addition by a wide range of nucleophiles. Concurrently, the alkyne can undergo various metal-catalyzed transformations. This dual reactivity can be harnessed in tandem. For example, a nucleophile could first be added to the enone in a 1,4-fashion. If this nucleophile contains a suitable functional group, it could then react with the alkyne in a subsequent intramolecular step.

Alternatively, a metal catalyst could coordinate to the alkyne, rendering it electrophilic and susceptible to attack. Lewis acid coordination to the enone carbonyl oxygen can also activate the system towards nucleophilic attack. nih.gov The interplay between a Lewis acid activating the enone and a transition metal activating the alkyne could lead to novel transformations. For instance, in a rhodium-catalyzed process involving related propargyl esters, a 1,3-acyloxy migration leads to an allene (B1206475) intermediate which then undergoes a [5+1] cycloaddition with carbon monoxide to form highly functionalized cyclohexenones. nih.gov This highlights how the alkyne functionality can be transformed in the presence of a six-membered ring, leading to significant structural rearrangement and complexity.

Remote Functionalization and Cascade Processes

Cascade reactions, where a single event triggers a series of bond-forming transformations, are a highly efficient strategy in synthesis. 20.210.105 2-Cyclohexen-1-one, 3-(2-propynyloxy)- is an excellent substrate for designing such processes. A reaction initiated at one functional group can propagate through the molecule to induce a transformation at the other.

For example, a conjugate addition to the enone could generate an enolate. This enolate could, in principle, act as an internal nucleophile to attack the alkyne, if the tether length and geometry are favorable and the alkyne is suitably activated (e.g., by a metal catalyst). Such a sequence could lead to the rapid construction of bicyclic systems. 20.210.105

Remote functionalization, where a reaction at one site directs a chemical change at a distant position, is also conceivable. nih.gov For instance, a radical could be generated at a position remote to the cyclohexenone ring. If this radical is tethered to the molecule via the propargyl ether, a 1,5-hydrogen atom transfer (1,5-HAT) could relay the radical to a position on the alkyl chain, which could then trigger further reactions, potentially involving the enone. Such radical-mediated cascade processes allow for the functionalization of otherwise unreactive C-H bonds. nih.gov

A tandem [3+2] cycloaddition-elimination cascade represents another potential pathway. While not a direct reaction of the parent molecule, its derivatives could be designed to undergo such sequences. For example, if the enone is converted into a suitable 1,3-dipole precursor, an intramolecular cycloaddition with the alkyne could form a complex bicyclic system. researchgate.net

Mechanistic Investigations and Computational Elucidations

Reaction Pathway Delineation and Transition State Analysis

For 2-Cyclohexen-1-one (B156087), 3-(2-propynyloxy)-, potential reactions could include cycloadditions involving the alkyne or the enone, nucleophilic additions to the carbonyl group or the double bond, and rearrangements. Computational methods, such as Density Functional Theory (DFT), are instrumental in locating the geometries of transition states and calculating their corresponding activation energies. For instance, in a hypothetical Diels-Alder reaction, calculations would identify the concerted or stepwise nature of the pathway by locating the relevant transition states and any intermediate structures.

Understanding Regioselectivity and Stereoselectivity in Addition Reactions

Many reactions involving 2-Cyclohexen-1-one, 3-(2-propynyloxy)- would be expected to exhibit regioselectivity and stereoselectivity. Regioselectivity refers to the preference for one direction of bond formation over another, while stereoselectivity concerns the preferential formation of one stereoisomer. wikipedia.orgmasterorganicchemistry.com

In addition reactions to the double bond of the cyclohexenone ring, the substituent at the 3-position, the (2-propynyloxy) group, would play a significant role in directing incoming reagents. wikipedia.org For example, in a conjugate addition, the regioselectivity would be dictated by the electronic nature of the enone system and the steric hindrance imposed by the substituent. Stereoselectivity, particularly diastereoselectivity, would be influenced by the existing stereocenter (if any) and the direction of attack of the reagent (e.g., axial vs. equatorial attack on the cyclohexene (B86901) ring). Computational modeling can predict the favored regio- and stereoisomers by comparing the energies of the different possible transition states leading to each product.

Catalytic Cycle Analysis in Metal-Mediated Transformations

The propargyl ether functionality in 2-Cyclohexen-1-one, 3-(2-propynyloxy)- makes it a prime candidate for a variety of metal-mediated transformations, such as Pauson-Khand reactions, Nicholas reactions, or various coupling reactions. mdpi.com Understanding the catalytic cycle is key to optimizing these processes.

A typical catalytic cycle involves several elementary steps: oxidative addition, migratory insertion, transmetalation, and reductive elimination. mdpi.com Each of these steps can be modeled computationally to understand the role of the metal catalyst, the ligands, and the substrate. For instance, in a palladium-catalyzed cross-coupling reaction, DFT calculations could elucidate the geometry of the active catalytic species, the mechanism of C-H or C-X bond activation, and the final bond-forming step. This analysis would provide insights into catalyst deactivation pathways and guide the design of more efficient catalysts.

Solvent Effects and Reaction Condition Optimization

The choice of solvent can have a profound impact on reaction rates and selectivities. rsc.orgfrontiersin.org Solvents can influence the stability of reactants, intermediates, and transition states through various intermolecular forces, such as hydrogen bonding and dipole-dipole interactions. rsc.orgfrontiersin.org

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations are a cornerstone of modern mechanistic studies, providing detailed electronic structure information that is often inaccessible through experimental means alone.

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying organic reactions due to its balance of accuracy and computational cost. nih.gov DFT calculations can provide a wealth of information about the energetics of a reaction involving 2-Cyclohexen-1-one, 3-(2-propynyloxy)-.

Below is a hypothetical data table illustrating the kind of energetic data that could be generated from DFT studies for a reaction of 2-Cyclohexen-1-one, 3-(2-propynyloxy)-.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +25.3 |

| Intermediate | +5.7 |

| Transition State 2 | +18.9 |

| Products | -15.2 |

This is a hypothetical table for illustrative purposes.

While DFT provides a static picture of a chemical system, molecular dynamics (MD) simulations can be used to study the dynamic behavior of molecules over time. MD simulations are particularly useful for understanding the interactions between a reactant, such as 2-Cyclohexen-1-one, 3-(2-propynyloxy)-, and a catalyst, especially in complex environments that include solvent molecules.

By simulating the motion of atoms over time, MD can provide insights into how a substrate binds to a catalyst's active site, the conformational changes that occur during the reaction, and the role of solvent molecules in mediating these interactions. This information is invaluable for understanding the subtleties of catalysis and for the rational design of new catalytic systems.

Derivatives, Analogues, and Synthetic Utility of 2 Cyclohexen 1 One, 3 2 Propynyloxy

Design and Synthesis of Functionalized Cyclohexenone Analogues

The inherent reactivity of both the cyclohexenone core and the propynyloxy (B15346420) side chain of 2-Cyclohexen-1-one (B156087), 3-(2-propynyloxy)- makes it an attractive starting material for the synthesis of a wide array of functionalized analogues. Strategic modifications to either of these components can lead to compounds with tailored chemical properties and biological activities.

The cyclohexenone ring is amenable to a variety of synthetic transformations, allowing for the introduction of diverse substituents and the construction of more complex fused-ring systems. One powerful strategy for creating highly functionalized cyclohexenones involves a rhodium-catalyzed [5+1] cycloaddition. nih.gov This method allows for the stereoselective synthesis of polysubstituted cyclohexenones from substituted cyclopropanes. nih.gov The regioselectivity of the C–C σ bond cleavage in the cyclopropane (B1198618) starting material is influenced by the stereochemistry of the ring, the electronic properties of the substituents, and the nature of the metal catalyst. nih.gov

Furthermore, the cyclohexenone moiety can be incorporated into bicyclic systems, such as bicyclo[3.2.1]octane derivatives. Facile synthetic routes to these structures can be achieved through selective fragmentation reactions of corresponding tricyclic precursors.

Table 1: Selected Modifications of the Cyclohexenone Ring System

| Starting Material Class | Reaction Type | Resulting Structure | Key Features |

|---|---|---|---|

| Substituted Cyclopropanes | Rhodium-catalyzed [5+1] cycloaddition | Polysubstituted Cyclohexenones | High stereoselectivity, diverse functionalities. nih.gov |

| Tricyclo[3.2.1.02,7]octane derivatives | Selective Fragmentation | Functionalized Bicyclo[3.2.1]octanes | Access to kaurane (B74193) and stachane type systems. |

The terminal alkyne of the propynyloxy group is a versatile functional handle for a multitude of chemical transformations. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a particularly efficient method for diversifying this side chain. This reaction allows for the facile introduction of 1,2,3-triazole rings bearing a wide range of substituents. preprints.orgmdpi.com

For instance, O-propargylated acetaminophen (B1664979) can be reacted with various organic azides to produce a library of 1,2,3-triazole-based acetaminophen derivatives. preprints.org This approach has been used to synthesize hybrids that are of interest as potential pharmacological agents. preprints.org The resulting triazole-containing products can be further modified, for example, by converting a terminal group into a nitrate (B79036) ester to create nitric oxide-releasing hybrids. preprints.org

Table 2: Examples of Propynyloxy Side Chain Diversification via CuAAC Reaction

| Alkyne Precursor | Azide (B81097) Partner | Catalyst | Resulting Hybrid Structure |

|---|---|---|---|

| O-propargyl-acetaminophen | Aryl azides | CuBr(PPh3)3 | 1-Aryl-4-(acetaminophenoxymethyl)-1,2,3-triazole. mdpi.com |

| O-propargyl-acetaminophen | Alkyl azides | CuBr(PPh3)3 | 1-Alkyl-4-(acetaminophenoxymethyl)-1,2,3-triazole. mdpi.com |

Role as a Key Intermediate in Complex Molecule Synthesis

The dual functionality of 2-Cyclohexen-1-one, 3-(2-propynyloxy)- and its derivatives makes them valuable intermediates in the total synthesis of complex molecules, including natural products and compounds with potential pharmaceutical and agrochemical applications.

The cyclohexenone framework is a common motif in a variety of natural products. nih.govresearchgate.netrsc.orgnih.govuni-konstanz.de The ability to construct highly substituted and stereochemically complex cyclohexenone rings is therefore of significant interest to synthetic chemists. Methodologies that allow for the efficient and selective synthesis of such structures, like the rhodium-catalyzed [5+1] cycloaddition, are valuable tools in the synthesis of these complex targets. nih.gov

The iterative assembly of bifunctional building blocks is a powerful strategy in natural product synthesis. nih.gov Molecules like 2-Cyclohexen-1-one, 3-(2-propynyloxy)- can be considered as bifunctional building blocks, where both the enone system and the alkyne can be sequentially or orthogonally functionalized to build up molecular complexity.

The structural motifs accessible from 2-Cyclohexen-1-one, 3-(2-propynyloxy)- are also found in a range of pharmaceutically and agrochemically relevant molecules. For example, functionalized proline derivatives, which are components of numerous natural products and are used in biomedical research, can be synthesized through cascade reactions of allenyne precursors. mdpi.com

The development of novel indole-derived pharmaceutical intermediates highlights the importance of efficient synthetic routes to complex heterocyclic systems. google.com While not directly synthesized from the title compound, the strategies used to create functionalized cyclic systems are broadly applicable. The ability to generate diverse libraries of compounds from a common intermediate is a key strategy in drug discovery and the development of new agrochemicals.

Structure-Reactivity Relationships in Substituted Systems

Understanding the relationship between the structure of a molecule and its chemical reactivity is fundamental to designing efficient synthetic routes and predicting the properties of new compounds. nih.gov In substituted cyclohexenone systems, the nature and position of substituents on the ring can significantly influence the reactivity of the enone system.

Electron-donating or electron-withdrawing groups can alter the electron density of the double bond and the carbonyl group, thereby affecting their susceptibility to nucleophilic or electrophilic attack. For example, in electrophilic aromatic substitution reactions, the rate of reaction is highly dependent on the electron density of the aromatic ring. nih.gov Similar principles apply to the reactions of the cyclohexenone ring.

Furthermore, steric effects can play a crucial role in directing the stereochemical outcome of reactions. The regioselectivity of reactions, such as the cleavage of C-C bonds in cyclopropane precursors for cyclohexenone synthesis, is influenced by the steric and electronic properties of the substituents. nih.gov A thorough understanding of these structure-reactivity relationships allows for the rational design of synthetic strategies to achieve desired products with high selectivity.

Advanced Spectroscopic and Analytical Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The protons on the cyclohexenone ring would appear in the olefinic (around 6.0-7.0 ppm) and aliphatic (around 2.0-3.0 ppm) regions. The methylene (B1212753) protons of the propargyl group adjacent to the ether oxygen would likely be deshielded and appear around 4.0-4.5 ppm. The acetylenic proton at the terminus of the propargyl group would be expected around 2.5-3.0 ppm. Spin-spin coupling between adjacent non-equivalent protons would provide valuable information about the connectivity of the molecule.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. Key expected signals include the carbonyl carbon (around 200 ppm), the olefinic carbons of the enone system (in the 120-160 ppm range), the carbons of the propargyl group (with the acetylenic carbons appearing in the 70-80 ppm range), and the aliphatic carbons of the cyclohexene (B86901) ring.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation (IR) or the inelastic scattering of monochromatic light (Raman).

Infrared (IR) Spectroscopy: The IR spectrum of 2-Cyclohexen-1-one (B156087), 3-(2-propynyloxy)- would be expected to show several characteristic absorption bands. A strong, sharp absorption corresponding to the C≡C triple bond stretch would be anticipated around 2100-2150 cm⁻¹. The terminal ≡C-H bond would give rise to a sharp peak at approximately 3300 cm⁻¹. The α,β-unsaturated ketone moiety would exhibit a strong C=O stretching vibration around 1670-1690 cm⁻¹ and a C=C stretching band near 1600-1650 cm⁻¹. The C-O-C ether linkage would likely show stretching vibrations in the 1000-1200 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C≡C triple bond, being a relatively non-polar bond, would be expected to show a strong signal in the Raman spectrum, often stronger than in the IR spectrum. The C=C double bond of the enone would also be readily observable.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For 2-Cyclohexen-1-one, 3-(2-propynyloxy)-, with a chemical formula of C₉H₁₀O₂, the exact molecular weight would be determined. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

The fragmentation pattern in the mass spectrum would be expected to show characteristic losses. For example, cleavage of the propargyl group would be a likely fragmentation pathway. Other fragment ions could arise from rearrangements and cleavages within the cyclohexenone ring.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) for Conjugated Systems

UV-Vis spectroscopy provides information about the conjugated π-electron systems in a molecule. The 2-cyclohexen-1-one core contains a conjugated enone system, which would be expected to exhibit a π→π* transition at a wavelength (λmax) in the ultraviolet region, likely around 220-250 nm. A weaker n→π* transition at a longer wavelength might also be observable. The presence of the 2-propynyloxy substituent at the 3-position would influence the exact position and intensity of these absorption bands.

Chromatographic Methods for Purity Assessment and Mixture Analysis (GC-MS, LC-MS)

Chromatographic techniques are essential for separating the compound from impurities and for its analysis in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS could be employed for its analysis. The gas chromatogram would provide a retention time characteristic of the compound under specific conditions, and the coupled mass spectrometer would provide its mass spectrum for identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique suitable for a wide range of organic molecules. A reversed-phase HPLC method could be developed to separate the compound, and the mass spectrometer would serve as a highly sensitive and specific detector. LC-MS is particularly useful for analyzing samples that are not suitable for GC due to low volatility or thermal instability.

X-ray Crystallography for Solid-State Structure Determination (if crystalline)

If 2-Cyclohexen-1-one, 3-(2-propynyloxy)- can be obtained as a single crystal of suitable quality, X-ray crystallography could be used to determine its precise three-dimensional molecular structure in the solid state. This technique would provide definitive information about bond lengths, bond angles, and the conformation of the cyclohexenone ring and the propynyloxy (B15346420) side chain. It would also reveal details about the intermolecular interactions in the crystal lattice.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for 2-Cyclohexen-1-one (B156087), 3-(2-propynyloxy)- Transformations

The unique combination of a Michael acceptor and a terminal alkyne in 2-Cyclohexen-1-one, 3-(2-propynyloxy)- offers a rich playground for the development of innovative catalytic transformations. Future research will likely focus on designing sophisticated catalytic systems that can selectively activate and functionalize different parts of the molecule.

Key Research Thrusts:

Multifunctional Catalysis: The development of catalysts capable of orchestrating tandem or cascade reactions is a significant area of interest. For instance, a single catalyst system could potentially facilitate an initial conjugate addition to the enone, followed by an intramolecular cyclization involving the propargyl group. This approach would enable the rapid construction of complex molecular architectures from a relatively simple starting material.

Enantioselective Catalysis: Achieving high levels of stereocontrol is a central goal in modern organic synthesis. Future efforts will undoubtedly be directed towards the discovery of chiral catalysts that can induce asymmetry in reactions involving 2-Cyclohexen-1-one, 3-(2-propynyloxy)-. This could involve asymmetric conjugate additions, alkyne functionalizations, or cycloaddition reactions, leading to the synthesis of enantiomerically pure products with potential applications in medicinal chemistry and materials science.

Photoredox and Electrocatalysis: The use of light and electricity to drive chemical reactions offers sustainable and often unique reaction pathways. The application of photoredox and electrocatalysis to the transformations of 2-Cyclohexen-1-one, 3-(2-propynyloxy)- could unlock novel reactivity patterns that are inaccessible through traditional thermal methods.

Flow Chemistry and Continuous Processing for Efficient Synthesis

The transition from traditional batch synthesis to continuous flow processing presents numerous advantages in terms of efficiency, safety, and scalability. The synthesis and subsequent transformations of 2-Cyclohexen-1-one, 3-(2-propynyloxy)- are well-suited for adaptation to flow chemistry platforms.

Continuous flow reactors offer superior heat and mass transfer, enabling reactions to be performed under more aggressive conditions with greater control. This can lead to significantly reduced reaction times and improved product yields and purity. For instance, the synthesis of cyclohexene (B86901) oxide, a related cyclic ketone, has been successfully demonstrated in a continuous flow system, highlighting the potential for similar advancements with 2-Cyclohexen-1-one, 3-(2-propynyloxy)-. beilstein-journals.orgresearchgate.net The precise control over reaction parameters in a flow setup can also minimize the formation of byproducts and facilitate easier purification.

| Parameter | Batch Processing | Flow Chemistry |

| Heat Transfer | Limited by vessel surface area | High surface-to-volume ratio allows for efficient heat exchange |

| Mass Transfer | Often limited by stirring speed | Enhanced mixing through static mixers or narrow channels |

| Safety | Large volumes of reagents pose higher risks | Small reaction volumes at any given time reduce hazards |

| Scalability | Often requires re-optimization | Achieved by running the system for longer durations ("scaling out") |

| Reproducibility | Can be variable between batches | High degree of consistency and control |

Chemoinformatics and Machine Learning in Reaction Prediction and Optimization

The fields of chemoinformatics and machine learning are rapidly transforming chemical research by enabling the prediction of reaction outcomes and the optimization of reaction conditions. These computational tools can significantly accelerate the discovery and development of new synthetic methodologies for 2-Cyclohexen-1-one, 3-(2-propynyloxy)-.

By training machine learning models on large datasets of chemical reactions, it is becoming increasingly possible to predict the products of a given reaction with high accuracy. nih.govnih.govrjptonline.org For a molecule like 2-Cyclohexen-1-one, 3-(2-propynyloxy)-, with its multiple reactive sites, machine learning algorithms could be employed to predict the regioselectivity and stereoselectivity of various transformations under different catalytic conditions. Furthermore, these models can be used to optimize reaction parameters such as temperature, solvent, and catalyst loading to maximize yield and minimize waste. rsc.orgresearchgate.net This data-driven approach can reduce the number of experiments required, saving time and resources.

Green Chemistry Approaches for Sustainable Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methods. Future research on 2-Cyclohexen-1-one, 3-(2-propynyloxy)- will prioritize the development of more environmentally benign and sustainable synthetic routes.

Key Green Chemistry Strategies:

Atom Economy: Designing reactions that maximize the incorporation of all starting material atoms into the final product.

Use of Renewable Feedstocks: Exploring synthetic pathways that originate from renewable resources.

Benign Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or bio-derived solvents.

Catalysis: Utilizing catalytic processes, which are often more efficient and generate less waste than stoichiometric reactions.

Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure to reduce energy consumption.

The adoption of these principles will be crucial for the environmentally responsible production and utilization of 2-Cyclohexen-1-one, 3-(2-propynyloxy)- and its derivatives.

Exploration of Unconventional Reactivity Modes

Beyond its well-established reactivity as a Michael acceptor and a substrate for alkyne chemistry, future research will likely uncover unconventional reactivity modes for 2-Cyclohexen-1-one, 3-(2-propynyloxy)-. The strategic placement of the enone and propargyl functionalities may enable novel intramolecular transformations and cycloadditions.

For example, under specific catalytic conditions, the molecule could undergo intramolecular ene reactions, Pauson-Khand type reactions, or other cycloadditions to generate complex polycyclic systems. The exploration of these less-common reaction pathways could lead to the discovery of new molecular scaffolds with unique properties and potential applications. The interplay between the electronically distinct enone and alkyne moieties offers a fertile ground for discovering new chemical transformations.

Q & A

Q. What are the common synthetic routes for 2-Cyclohexen-1-one, 3-(2-propynyloxy)-, and what reagents are critical for its formation?

The synthesis typically involves functionalizing the cyclohexenone backbone at the 3-position with a 2-propynyloxy group. A key step is the nucleophilic substitution or coupling reaction using propargylating agents such as propargyl bromide or propargyl chloride under basic conditions (e.g., K₂CO₃ or NaH). For example, the 3-hydroxy group on cyclohexenone can react with propargyl bromide in anhydrous THF to introduce the propynyloxy moiety . Catalysts like CuI may enhance regioselectivity in such reactions.

Q. How can the molecular structure of 2-Cyclohexen-1-one, 3-(2-propynyloxy)- be confirmed using spectroscopic techniques?

- NMR : The carbonyl group (C=O) in cyclohexenone appears as a singlet near 200 ppm in NMR. The propynyloxy group’s terminal alkyne proton resonates around 2.5–3.0 ppm in NMR.

- IR : Strong absorption bands at ~1700 cm (C=O stretch) and ~2100 cm (C≡C stretch) confirm the functional groups .

- Mass Spectrometry : The molecular ion peak at m/z corresponding to the molecular formula (C₉H₁₀O₂) and fragmentation patterns (e.g., loss of CO or propargyl group) validate the structure .

Advanced Research Questions

Q. What challenges arise in optimizing reaction conditions for introducing the 2-propynyloxy group, and how can they be methodologically addressed?

Challenges include:

- Regioselectivity : Competing reactions at other positions of cyclohexenone. Use sterically hindered bases (e.g., DBU) to direct substitution to the 3-position .

- Alkyne Stability : Terminal alkynes are prone to oxidation or polymerization. Conduct reactions under inert atmospheres (N₂/Ar) and use stabilizing agents like BHT .

- Byproduct Formation : Trace water may hydrolyze propargyl halides. Employ anhydrous solvents and molecular sieves .

Q. How should researchers resolve contradictions in observed vs. predicted spectral data for 2-Cyclohexen-1-one derivatives?

- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify discrepancies caused by solvent effects or conformational flexibility .

- Cross-Technique Analysis : Use complementary methods (e.g., X-ray crystallography for solid-state structure vs. solution-phase NMR) to confirm assignments. For example, IR can verify the presence of overlapping functional groups missed in NMR .

Q. What strategies mitigate decomposition or instability during storage of 2-Cyclohexen-1-one derivatives?

- Temperature Control : Store at –20°C under nitrogen to slow oxidation or hydrolysis of the propynyloxy group .

- Additives : Include stabilizers like hydroquinone (0.1% w/w) to inhibit radical-mediated polymerization of the alkyne .

- Packaging : Use amber glass vials to block UV light, which can catalyze degradation .

Q. What analytical methods are recommended for quantifying trace impurities in synthesized 2-Cyclohexen-1-one derivatives?

- HPLC-MS : Use a C18 column with a water-acetonitrile gradient and electrospray ionization (ESI) to detect impurities at ppm levels. Calibrate with reference standards for known byproducts (e.g., hydrolyzed 3-hydroxycyclohexenone) .

- GC-FID : For volatile impurities, employ a DB-5 column and flame ionization detection. Validate method precision with spiked recovery experiments .

Methodological Notes

- Synthesis Optimization : Kinetic studies (e.g., varying reaction time/temperature) can identify rate-limiting steps. For example, propargylation reactions often follow pseudo-first-order kinetics .

- Safety Protocols : Due to the compound’s flammability (Flash Point: ~100°C), avoid open flames and static discharge during handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.